N-DODECYL-D25-AMINE
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Overview
Description
N-DODECYL-D25-AMINE, also known as this compound, is a deuterated analogue of dodecylamine. This compound is characterized by the replacement of 25 hydrogen atoms with deuterium atoms, making it a valuable isotopically labeled research compound. It is widely used in various fields, including medical, environmental, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-DODECYL-D25-AMINE is synthesized through the deuteration of dodecylamine. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas (D2) or deuterated reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogen-deuterium exchange .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuteration. The final product is purified through distillation or chromatography to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
N-DODECYL-D25-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides
Scientific Research Applications
N-DODECYL-D25-AMINE has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in the study of biological processes involving amines, such as neurotransmitter metabolism.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the metabolic pathways of amine-containing drugs.
Industry: Applied in the production of surfactants, detergents, and emulsifiers due to its excellent emulsifying and foaming properties
Mechanism of Action
The mechanism of action of N-DODECYL-D25-AMINE involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dodecylamine: The non-deuterated analogue of N-DODECYL-D25-AMINE.
Dodecyldimethylamine: A similar compound with two methyl groups attached to the nitrogen atom.
Didodecylamine: A compound with two dodecyl groups attached to the nitrogen atom .
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise detection and quantification in research studies. This isotopic labeling makes it particularly valuable in studies involving metabolic pathways and reaction mechanisms, where tracking the compound’s behavior is crucial .
Biological Activity
N-Dodecyl-D25-amine, a deuterated derivative of dodecylamine, has garnered attention in various biological and chemical research fields due to its unique isotopic labeling. This article delves into its biological activity, synthesis, applications, and relevant case studies.
- Molecular Formula : C12H25D25N
- Molecular Weight : Approximately 199.4 g/mol
- Appearance : Colorless to pale yellow liquid with an ammonia-like odor.
This compound is primarily utilized in metabolic studies due to its stable isotope labeling, which allows researchers to trace the incorporation of deuterium into biological systems. This capability is crucial for investigating metabolic pathways and drug metabolism.
Metabolic Studies
This compound has demonstrated significant biological activity in metabolic studies. Its stable isotope labeling facilitates the tracking of molecular interactions within biological systems, providing insights into absorption, distribution, metabolism, and excretion (ADME) processes of drugs. This compound has been employed in pharmacokinetic studies to understand how drugs are processed within the body, highlighting its utility in drug development and safety assessments.
Enzyme Interaction Studies
The compound's unique isotopic properties enhance the precision of enzyme kinetics studies. By replacing hydrogen with deuterium, researchers can monitor specific molecular interactions more accurately than with non-deuterated analogs. This is particularly valuable in understanding the dynamics of enzyme-catalyzed reactions and metabolic pathways .
Comparative Analysis
To better understand the relevance of this compound in research, a comparison with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
n-Dodecylamine | C12H27N | Non-deuterated version; widely used as a surfactant. |
n-Decyl-d21-amine | C10H21D3N | Shorter carbon chain; used in similar applications. |
n-Undecyl-d23-amine | C11H25D3N | Similar structure but one carbon shorter; useful for tracer studies. |
The distinct pattern of deuteration in this compound provides advantages in tracing molecular interactions compared to its non-deuterated counterparts.
Case Studies
- Pharmacokinetic Studies : Research utilizing this compound has shown its effectiveness in tracing drug metabolism pathways. One study highlighted how the incorporation of deuterium allowed for improved tracking of drug distribution in vivo, leading to enhanced understanding of pharmacodynamics and pharmacokinetics.
- Enzyme Kinetics : In a study focused on enzyme kinetics, this compound was used to elucidate the reaction mechanisms of specific enzymes involved in metabolic pathways. The results indicated that the presence of deuterium significantly affected reaction rates and product formation, providing insights into enzyme efficiency and substrate specificity .
- Drug Development : Another case study emphasized the role of this compound in developing inhibitors for enzymes related to tuberculosis treatment. The compound's isotopic labeling facilitated the identification of potential drug candidates by tracking their interaction with target enzymes .
Properties
CAS No. |
1219802-72-8 |
---|---|
Molecular Formula |
C12H2D25N |
Molecular Weight |
210.5 |
Synonyms |
N-DODECYL-D25-AMINE |
Origin of Product |
United States |
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